Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate: is a chemical compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs with improved pharmacokinetic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry
In the materials science industry, this compound can be used to synthesize polymers and other materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate
- Sodium 1,1,1-trifluoro-4-(2-thienyl)-4-oxobut-2-en-2-olate
- Sodium 1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
Uniqueness
Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics and functionalities.
Properties
Molecular Formula |
C9H6F3NaO2S |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
sodium;1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1 |
InChI Key |
YHMUMDPDVWHGNM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.